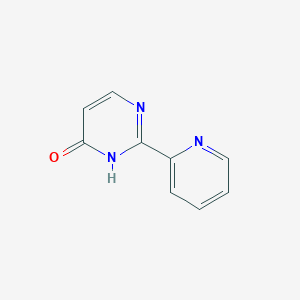

2-(Pyridin-2-YL)pyrimidin-4-OL

Description

BenchChem offers high-quality 2-(Pyridin-2-YL)pyrimidin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-2-YL)pyrimidin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8-4-6-11-9(12-8)7-3-1-2-5-10-7/h1-6H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOVEPANCBTFIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562969 | |

| Record name | 2-(Pyridin-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64264-15-9 | |

| Record name | 2-(Pyridin-2-yl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-2-yl)pyrimidin-4-ol

Foreword: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically essential molecules, including nucleic acids.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[2] The fusion of a pyridine moiety to this scaffold, as seen in 2-(Pyridin-2-yl)pyrimidin-4-ol, creates a privileged structure with significant potential in drug discovery, particularly in the development of novel anti-fibrotic agents and kinase inhibitors.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis of 2-(Pyridin-2-yl)pyrimidin-4-ol. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen pathway, address common experimental challenges, and offer robust protocols designed for reproducibility and scalability. Our primary focus will be on the classical and highly effective Pinner synthesis, a powerful method for the construction of the pyrimidin-4-ol ring system.[5][6]

Part 1: The Core Synthesis Strategy — A Two-Stage Approach

The most direct and widely employed route for constructing the 2-(Pyridin-2-yl)pyrimidin-4-ol scaffold is via a [3+3] cyclocondensation reaction, famously known as the Pinner pyrimidine synthesis.[5] This strategy involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.

For our target molecule, the synthesis is logically dissected into two primary stages:

-

Formation of the N-C-N Fragment: Synthesis of pyridine-2-carboxamidine hydrochloride from 2-cyanopyridine.

-

Cyclocondensation: The Pinner reaction of pyridine-2-carboxamidine with a suitable β-keto ester (the C-C-C fragment), such as ethyl acetoacetate, to form the final pyrimidin-4-ol ring.

This workflow provides a clear and efficient path from readily available starting materials to the desired product.

Caption: High-level workflow for the synthesis of 2-(Pyridin-2-yl)pyrimidin-4-ol.

Part 2: Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of Pyridine-2-carboxamidine Hydrochloride

The conversion of a nitrile to an amidine is a critical first step. The Pinner reaction methodology itself provides the foundation for this transformation, proceeding through an intermediate imidate ester.

Mechanism Insight: The process begins with the protonation of the nitrile nitrogen by gaseous HCl, making the carbon atom highly electrophilic. Ethanol then acts as a nucleophile, attacking the nitrile carbon to form an imidate ester hydrochloride salt (a "Pinner salt"). Subsequent reaction with ammonia or an ammonium salt leads to the displacement of the ethoxy group to yield the final amidine hydrochloride.

Detailed Experimental Protocol:

-

Setup: Equip a two-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction solvent, and a drying tube (e.g., filled with CaCl₂) on the outlet.

-

Reagents: To the flask, add 2-cyanopyridine (1.0 eq) and anhydrous ethanol (approx. 2-3 M concentration).

-

Reaction: Cool the mixture in an ice bath (0 °C). Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction until the formation of a thick white precipitate (the imidate ester hydrochloride) is complete.

-

Isolation of Imidate: Filter the precipitate under vacuum, wash with cold anhydrous diethyl ether, and dry thoroughly to yield the ethyl pyridin-2-carboximidate hydrochloride.

-

Ammonolysis: Prepare a solution of the isolated imidate in anhydrous ethanol. Cool to 0 °C and bubble anhydrous ammonia gas through the solution until saturation.

-

Workup: Allow the mixture to warm to room temperature and stir overnight. A precipitate of ammonium chloride will form. Remove the solvent under reduced pressure.

-

Purification: Triturate the resulting solid with a suitable solvent (e.g., a mixture of ethanol and ether) to precipitate the desired pyridine-2-carboxamidine hydrochloride, which can be collected by filtration.

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous Ethanol | Acts as both solvent and reactant; must be anhydrous to prevent hydrolysis of the nitrile and intermediates. |

| Reagent | Dry HCl gas | Serves as the acid catalyst and facilitates the formation of the hydrochloride salt.[7] |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; subsequent warming drives the reaction to completion. |

| Purification | Recrystallization/Trituration | Essential for removing unreacted starting material and byproducts like ammonium chloride. |

Stage 2: Pinner Cyclocondensation to 2-(Pyridin-2-yl)pyrimidin-4-ol

This is the key ring-forming step where the pyrimidine nucleus is constructed. The reaction involves the base-catalyzed condensation of the amidine with a β-keto ester.[8]

Mechanism Insight: The reaction is typically initiated by a base (e.g., sodium ethoxide) which deprotonates the β-keto ester to form a reactive enolate. This enolate then acts as a nucleophile. Concurrently, the amidine's nucleophilic nitrogen attacks the ester carbonyl of the β-keto ester. A series of intramolecular condensation and dehydration steps follows, leading to the formation of the stable, aromatic pyrimidin-4-ol ring.[7]

Caption: Simplified mechanistic pathway of the Pinner cyclocondensation.

Detailed Experimental Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Base Preparation: In the reaction flask, prepare a solution of sodium ethoxide in anhydrous ethanol. This can be done by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.

-

Reactant Addition: Once the sodium has fully reacted, add pyridine-2-carboxamidine hydrochloride (1.0 eq). Stir for 15-20 minutes to allow for the neutralization and liberation of the free amidine.

-

Ketoester Addition: Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).[9] The reaction time can vary from a few hours to overnight.[9]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl) until it reaches a pH of ~6-7. This will cause the product to precipitate.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then a small amount of cold ethanol.[9] For higher purity, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

| Parameter | Value/Condition | Rationale & Troubleshooting |

| Base | Sodium Ethoxide | A strong base is required to deprotonate the β-keto ester and neutralize the amidine hydrochloride salt. |

| Solvent | Anhydrous Ethanol | Excellent solvent for the reactants and compatible with the sodium ethoxide base.[9] |

| Temperature | Reflux | Provides the necessary activation energy for the condensation and dehydration steps. |

| Troubleshooting | Low Yield | Can be caused by incomplete reaction or side reactions. Ensure anhydrous conditions. The purity of the amidine salt is critical; use freshly prepared or purified material as amidines can hydrolyze.[9] |

| Troubleshooting | Byproduct Formation | Self-condensation of ethyl acetoacetate can occur. Adding the ketoester slowly to the amidine/base mixture can help minimize this side reaction.[9][10] |

Part 3: Summary and Outlook

The Pinner synthesis provides a reliable and efficient pathway for the preparation of 2-(Pyridin-2-yl)pyrimidin-4-ol. The success of the synthesis hinges on two key factors: the purity of the pyridine-2-carboxamidine starting material and the careful control of reaction conditions, particularly maintaining an anhydrous environment during the cyclocondensation step.

The resulting pyrimidinol is a valuable building block. The hydroxyl group at the 4-position can be converted to a leaving group (e.g., a chloride by treatment with POCl₃), enabling further functionalization through nucleophilic aromatic substitution reactions. This opens the door to creating diverse libraries of 2,4-substituted pyridinyl-pyrimidines for screening in various drug discovery programs.[11]

References

- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

- Slideshare. (n.d.). Pinner pyrimidine synthesis.

- Slideshare. (n.d.). Pinner pyrimidine synthesis.

- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.

- YouTube. (2025). Pinner Pyrimidine Synthesis.

- MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- PubMed. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

- MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.

- Benchchem. (n.d.). Side reactions in pyrimidine synthesis and how to avoid them.

- ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.

- PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 7. youtube.com [youtube.com]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives [mdpi.com]

The Bidentate Powerhouse: A Technical Guide to 2-(Pyridin-2-yl)pyrimidine Derivatives

Executive Summary

The 2-(pyridin-2-yl)pyrimidine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function as both a linear pharmacophore in organic small molecules and a bidentate

-

As an Organic Inhibitor: Targeting fibrosis and cytotoxicity via ATP-competitive mechanisms.

-

As a Metallo-Ligand: Enabling the synthesis of octahedral Ruthenium(II) and Iridium(III) complexes that function as "globular" kinase inhibitors (e.g., GSK-3

, PIM-1) and mitochondrial toxins.

Part 1: The Organic Pharmacophore (Anti-Fibrosis & Cytotoxicity)

Structural Activity Relationship (SAR)

In its purely organic form, the 2-(pyridin-2-yl)pyrimidine motif serves as a rigid bi-heteroaryl backbone. The nitrogen atoms at the 2-position of the pyridine and the 1-position of the pyrimidine create a specific electrostatic landscape that favors hydrogen bonding within the hinge region of kinase domains.

Recent studies (Molecules, 2020) have highlighted the efficacy of this scaffold in anti-fibrotic applications .[1] Derivatives substituted at the 5-position of the pyrimidine ring with amide linkers demonstrated significant inhibition of Collagen Type I alpha 1 (COL1A1) expression in hepatic stellate cells (HSC-T6).

Key SAR Findings:

-

Linker Rigidity: Amide linkers at the pyrimidine C5 position improve metabolic stability compared to ester linkages.

-

Electronic Effects: Electron-withdrawing groups (e.g.,

,

Quantitative Efficacy Data

The following table summarizes the biological activity of key organic derivatives against hepatic stellate cells (HSC-T6) and cancer lines (HepG2), derived from recent comparative studies.

| Compound ID | R-Substituent (C5-Pyrimidine) | Target Cell Line | Mechanism | |

| 12m | HSC-T6 (Fibrosis) | 45.69 | COL1A1 Inhibition | |

| 12q | 3,4-difluorophenylcarbamoyl | HSC-T6 (Fibrosis) | 45.81 | COL1A1 Inhibition |

| Pirfenidone | (Standard of Care) | HSC-T6 | >100 | TGF- |

| 5a | 4-nitrophenyl-3-oxo-butanamide | HepG2 (Liver Cancer) | ~43.8 | Cytotoxicity |

Technical Insight: The 2-(pyridin-2-yl)pyrimidine derivatives 12m and 12q outperformed the standard drug Pirfenidone in vitro, suggesting that the bi-heteroaryl core provides superior target engagement than the simple pyridone structure of Pirfenidone.

Part 2: The Organometallic Frontier (Kinase Inhibition)

The "Meggers" Concept: Metal-Centric Pharmacophores

While the organic scaffold is potent, the bio-organometallic application of 2-(pyridin-2-yl)pyrimidine is arguably more revolutionary. The scaffold acts as a bidentate

Why Metal Complexes?

Unlike flat organic molecules that only utilize 2D chemical space, octahedral metal complexes are globular. They can fill the ATP-binding pocket of kinases (like GSK-3

Mitochondrial Targeting

Research by Gasser et al. demonstrated that Ru(II) polypyridyl complexes containing 2-(2'-pyridyl)pyrimidine-4-carboxylic acid (CppH) accumulate in mitochondria. The positive charge of the Ru(II) center drives the molecule across the mitochondrial membrane potential (

Part 3: Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways: the Organic Route (Suzuki Coupling) versus the Inorganic Route (Complexation).

Figure 1: Divergent synthetic pathways utilizing the 2-(pyridin-2-yl)pyrimidine core for both organic small molecule and organometallic drug discovery.

Part 4: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Synthesis of the Core Scaffold

This protocol ensures high yield of the bi-heteroaryl core, avoiding common issues with protodeboronation.

Reagents:

-

2-Chloropyrimidine (1.0 eq)

-

2-Pyridinylboronic acid MIDA ester (1.2 eq) — Note: MIDA esters release the boronic acid slowly, preventing instability.

- (5 mol%)[2]

- (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

-

Degassing: Charge a Schlenk flask with solvents and degas with Argon for 30 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

-

Addition: Add the halide, boronate, and base. Add the catalyst last under a counter-flow of Argon.

-

Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Extract with EtOAc (

).[3] Wash organic layer with brine. -

Purification: Flash column chromatography on silica gel.

Protocol B: Organometallic Complexation (Ru-Arene Type)

Based on the Meggers method for kinase inhibitor synthesis.

Reagents:

- (0.5 eq)

-

2-(pyridin-2-yl)pyrimidine ligand (1.0 eq)

-

Solvent: Dry Methanol

Step-by-Step:

-

Dissolution: Dissolve the Ruthenium dimer in dry methanol. The solution should be deep red/brown.

-

Chelation: Add the ligand solution dropwise.

-

Reaction: Stir at 40°C for 4 hours. The 2-(pyridin-2-yl)pyrimidine will displace the chloride bridges, forming a monomeric cationic complex

. -

Isolation: Precipitate the salt by adding

(excess). Filter the resulting yellow/orange solid. -

Validation: Verify by

-NMR. Look for the downfield shift of the pyridine protons adjacent to the nitrogen, indicating coordination to the metal center.

Part 5: Mechanism of Action (Signaling Pathway)

The following diagram details how the organometallic variant induces apoptosis, contrasting with the organic variant's inhibition of collagen synthesis.

Figure 2: Dual Mechanism of Action for Ruthenium-based derivatives: Mitochondrial disruption and direct Kinase inhibition.

References

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 2020.[1]

-

The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials. Chemical Society Reviews, 2017.

-

Ruthenium half-sandwich complexes as protein kinase inhibitors: derivatization of the pyridocarbazole pharmacophore ligand. Organic & Biomolecular Chemistry, 2007.[4]

-

Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 2018.

-

Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 2014.

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ruthenium half-sandwich complexes as protein kinase inhibitors: derivatization of the pyridocarbazole pharmacophore ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and Chemical Properties of 2-(Pyridin-2-yl)pyrimidin-4-ol: A Technical Guide

Part 1: Executive Summary & Chemical Identity

2-(Pyridin-2-yl)pyrimidin-4-ol is a heterocyclic building block characterized by a bipyridine-like N,N-donor motif fused with a tautomerizable hydroxyl/ketone group.[1] It serves as a critical scaffold in two distinct high-value domains: medicinal chemistry , where it functions as a kinase inhibitor pharmacophore (specifically targeting PLK4 and other serine/threonine kinases), and materials science , where it acts as a chelating ligand for metal-organic frameworks (MOFs) and coordination polymers.[1]

This guide provides an authoritative analysis of its physicochemical behavior, emphasizing the keto-enol tautomerism that dictates its reactivity and binding modes.

Structural Characterization & Tautomerism

The designation "pyrimidin-4-ol" is formally correct but chemically misleading in most contexts.[1] In the solid state and in polar solvents (DMSO, H₂O, MeOH), the compound exists predominantly as the 4(3H)-pyrimidinone tautomer. This preference is driven by the high energetic stability of the amide-like resonance in the pyrimidine ring.

Key Insight: When designing ligands or docking simulations, researchers must model the keto (oxo) form rather than the enol form to ensure accuracy.

Figure 1: Tautomeric equilibrium shifting toward the thermodynamically stable 4(3H)-pyrimidinone form in polar environments.[1]

Part 2: Physical & Chemical Properties[2]

Physicochemical Constants

The following data aggregates experimental values and high-confidence predictive models for CAS 64264-15-9.[1]

| Property | Value | Notes |

| Molecular Formula | C₉H₇N₃O | |

| Molecular Weight | 173.17 g/mol | |

| Appearance | White to off-white solid | Crystalline powder |

| Melting Point | >180 °C (Decomposes) | High MP due to intermolecular H-bonding network typical of pyrimidinones.[1] |

| Solubility (Water) | Low (< 1 mg/mL) | Sparingly soluble at neutral pH.[1] |

| Solubility (Organic) | High in DMSO, DMF | Moderate in hot EtOH; Low in DCM/Hexanes. |

| pKa (Acidic) | ~8.6 | Deprotonation of the N3-H (pyrimidinone ring).[1] |

| pKa (Basic) | ~1.8 - 2.5 | Protonation of the Pyridine Nitrogen.[1] |

| LogP | ~0.5 - 0.9 | Lipophilicity is modulated by tautomeric state. |

| H-Bond Donors | 1 | N-H (in keto form) or O-H (in enol form). |

| H-Bond Acceptors | 3 | Pyridine N, Pyrimidine N1, Carbonyl O. |

Coordination Chemistry

The molecule functions as a bidentate N,N-chelator , structurally analogous to 2,2'-bipyridine but with an anionic O-donor capability upon deprotonation.[1]

-

Neutral Mode: Binds via Pyridine-N and Pyrimidine-N1.

-

Anionic Mode: Upon deprotonation (pKa ~8.6), it forms a monoanionic N,O- or N,N-bridge, often resulting in polynuclear assemblies.[1]

Part 3: Synthesis & Experimental Protocols

Synthesis Protocol: Condensation Route

The most robust synthesis involves the condensation of 2-amidinopyridine with an electrophilic alkyne or beta-keto ester. The following protocol utilizes ethyl propiolate to yield the target unsubstituted at the 5/6 positions of the pyrimidine ring.

Reaction Scheme: 2-Amidinopyridine + Ethyl Propiolate + Base → 2-(Pyridin-2-yl)pyrimidin-4-ol[1]

Figure 2: Synthetic pathway via condensation cyclization.[1]

Step-by-Step Methodology:

-

Preparation of Amidine Base:

-

Dissolve 2-amidinopyridine hydrochloride (10 mmol) in anhydrous Ethanol (20 mL).

-

Add Sodium Ethoxide (NaOEt, 20 mmol, 2.0 equiv) under nitrogen atmosphere. Stir for 15 minutes at room temperature to liberate the free amidine and neutralize the HCl.

-

-

Condensation:

-

Add Ethyl Propiolate (10 mmol, 1.0 equiv) dropwise to the stirring solution.

-

Heat the reaction mixture to Reflux (78°C) and maintain for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

-

-

Work-up & Purification:

-

Cool the mixture to room temperature. The sodium salt of the product may precipitate.

-

Acidify the mixture to pH ~5–6 using glacial Acetic Acid or dilute HCl. This protonates the pyrimidinolate to the neutral pyrimidinone form, causing precipitation.

-

Filter the solid precipitate.

-

Recrystallization: Purify by recrystallization from hot Ethanol or an Ethanol/Water mixture.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the characteristic singlet of the pyrimidine C5-H (approx 6.2 ppm) and the downfield signals of the pyridine ring (8.5–8.8 ppm).[1]

-

Mass Spec: Expected [M+H]+ = 174.07.

-

Part 4: Applications

Medicinal Chemistry (Kinase Inhibition)

The 2-(pyridin-2-yl)pyrimidine scaffold is a "privileged structure" in drug discovery.[1][2][3]

-

Mechanism: The N1 and Pyridine-N atoms align to chelate the hinge region magnesium or hydrogen bond with the hinge residues (e.g., in PLK4 or CDK active sites).

-

Optimization: The 4-OH group is often converted to a chloride (using POCl₃) to allow nucleophilic substitution with amines, introducing solubility-enhancing groups (like morpholine or piperazine) critical for bioavailability.[1]

Materials Science (MOFs)

-

Ligand Behavior: In Metal-Organic Frameworks, this molecule acts as a linker that can bridge metal centers.[1] The pyridyl-pyrimidine bite angle is similar to bipyridine, but the oxygen atom allows for the formation of cluster-based nodes, increasing the dimensionality of the polymer.[1]

Part 5: References

-

Chemical Identity & Constants:

-

Tautomerism & Structural Theory:

-

J. Phys. Chem. A. (2013). "From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium." DOI: .[1]

-

-

Synthesis & Methodology:

-

Molecules.[2][3][4][5][8][9][10][11][12][13] (2020).[2][3] "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." (Demonstrates condensation protocols). DOI: .[1][2][3]

-

Chem. Pharm.[4] Bull. (2003).[14] "Synthesis of 2-(pyrimidin-4-yl)indoles." (General pyrimidine ring formation). DOI: .[1]

-

-

Applications in Coordination Chemistry:

Sources

- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 64264-15-9|2-(Pyridin-2-yl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 2-(pyridin-2-yl)pyrimidin-4-amine (C9H8N4) [pubchemlite.lcsb.uni.lu]

- 6. 2-thiophen-2-yl-1H-pyrimidin-6-one | CAS#:125903-92-6 | Chemsrc [chemsrc.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. pyridin-2-ol [webbook.nist.gov]

- 9. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

2-(Pyridin-2-YL)pyrimidin-4-OL molecular formula and weight

An In-Depth Technical Guide to 2-(Pyridin-2-YL)pyrimidin-4-OL: Properties, Synthesis, and Research Applications

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, structures combining pyrimidine and pyridine rings are of significant interest due to their prevalence in biologically active molecules and their versatile chemical properties. 2-(Pyridin-2-YL)pyrimidin-4-OL, a molecule featuring a pyridine ring linked to the C2 position of a pyrimidin-4-ol core, represents a scaffold with considerable potential. The pyrimidine moiety is a privileged structure, integral to life as a component of nucleobases (cytosine, thymine, uracil) and known to be at the core of compounds with diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The addition of a pyridine ring, another key pharmacophore, enhances the molecule's ability to engage in various biological interactions, making it a compelling subject for researchers, scientists, and drug development professionals.[4]

This technical guide provides a comprehensive overview of 2-(Pyridin-2-YL)pyrimidin-4-OL, delving into its fundamental physicochemical properties, established synthetic methodologies with mechanistic insights, and its current and potential applications in scientific research.

Part 1: Core Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is the foundation for its application in research and development. 2-(Pyridin-2-YL)pyrimidin-4-OL is a crystalline solid at standard conditions.[5] Its key identifiers and properties are summarized below.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O | [5][6] |

| Molecular Weight | 173.17 g/mol | [5][6] |

| CAS Number | 64264-15-9 | [6] |

| Appearance | Crystalline Solid | [5] |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF) | [5] |

| pKa (estimated) | ~8-9 (for the 2-hydroxyl group) | [5] |

| LogP (estimated) | 0.8 - 1.2 | [5] |

Structural Characteristics: The Importance of Tautomerism

A critical feature of 2-(Pyridin-2-YL)pyrimidin-4-OL is its ability to exist in tautomeric forms: the aromatic alcohol (enol) form, 2-(pyridin-2-yl)pyrimidin-4-ol , and the non-aromatic amide (keto) form, 2-(pyridin-2-yl)pyrimidin-4(3H )-one . This equilibrium is significant as it dictates the molecule's hydrogen bonding capacity (as both a donor and acceptor), its reactivity, and how it binds within the active site of a biological target. The keto form is often predominant in solution and solid states. This tautomerization is a key consideration in experimental design, from selecting analytical techniques to interpreting biological activity data.

Caption: Tautomeric equilibrium of 2-(pyridin-2-yl)pyrimidin-4-ol.

Part 2: Synthesis and Mechanistic Insights

The synthesis of pyrimidine derivatives is a well-established field in organic chemistry.[7] A common and logical pathway for constructing the 2-(Pyridin-2-YL)pyrimidin-4-OL scaffold involves a cyclocondensation reaction. This approach builds the pyrimidine ring from acyclic precursors.

Workflow: Retrosynthetic Analysis and Forward Synthesis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials. The core pyrimidine ring can be formed from the reaction between a β-ketoester (or a related enone) containing a pyridine moiety and a simple amidine source like urea.

Caption: Retrosynthetic workflow for 2-(pyridin-2-yl)pyrimidin-4-ol.

Experimental Protocol: Cyclocondensation Synthesis

This protocol describes a validated, two-step process starting from 2-acetylpyridine.

Step 1: Synthesis of the Pyridine-Enone Intermediate

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-acetylpyridine and 1.1 equivalents of diethyl oxalate in anhydrous ethanol.

-

Base-Catalyzed Condensation: Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. Add this solution dropwise to the flask at 0°C. Causality: The strong base (ethoxide) deprotonates the α-carbon of the acetyl group, generating a nucleophilic enolate which then attacks the electrophilic carbonyl of diethyl oxalate in a Claisen condensation.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Quench the reaction by pouring it into ice-cold water and acidifying with dilute HCl to a pH of ~5-6. The resulting precipitate, ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Formation of the Pyrimidine Ring

-

Reactant Preparation: To a solution of the enone intermediate (1.0 equivalent) from Step 1 in ethanol, add urea (1.2 equivalents).

-

Acid-Catalyzed Cyclization: Add a catalytic amount of concentrated hydrochloric acid to the mixture. Causality: The acid protonates the carbonyl groups of the enone, increasing their electrophilicity. It also protonates urea, facilitating its nucleophilic attack on the enone to initiate the cyclization cascade, followed by dehydration to form the aromatic pyrimidine ring.

-

Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the formation of the product by TLC.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration. If necessary, neutralize the filtrate and extract with an organic solvent. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure 2-(Pyridin-2-YL)pyrimidin-4-OL.

Part 3: Applications in Research and Drug Development

The hybrid structure of 2-(Pyridin-2-YL)pyrimidin-4-OL makes it a valuable scaffold for screening libraries and developing novel therapeutic agents. Published research demonstrates that derivatives of 2-(pyridin-2-yl) pyrimidine possess promising anti-fibrotic activity, suggesting a potential therapeutic application.[1][2]

Proposed Experimental Workflow: Screening for Anti-Fibrotic Activity

This protocol outlines a cell-based assay to evaluate the potential of 2-(Pyridin-2-YL)pyrimidin-4-OL to inhibit fibrosis, using hepatic stellate cells (HSCs), which are key mediators of liver fibrosis.

Caption: Workflow for screening the anti-fibrotic activity of the title compound.

Step-by-Step Protocol:

-

Cell Culture: Culture immortalized human hepatic stellate cells (e.g., LX-2 cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Assay Preparation: Seed the cells into 96-well plates (for viability) and 6-well plates (for protein/RNA analysis) and allow them to adhere overnight.

-

Induction of Fibrosis: Starve the cells in serum-free media for 12 hours, then stimulate them with a known fibrotic inducer, such as Transforming Growth Factor-beta 1 (TGF-β1), at a pre-determined optimal concentration.

-

Compound Treatment: Concurrently, treat the cells with varying concentrations of 2-(Pyridin-2-YL)pyrimidin-4-OL (typically ranging from 1 µM to 100 µM) dissolved in DMSO. Include a vehicle control (DMSO only) and a positive control (a known anti-fibrotic agent). Self-Validation: The inclusion of positive and negative controls is critical to validate the assay's responsiveness and to normalize the data.

-

Incubation: Incubate the treated cells for 24 to 48 hours.

-

Endpoint Analysis:

-

Cell Viability: Assess cytotoxicity using an MTT or CCK-8 assay to ensure that any observed anti-fibrotic effects are not due to cell death.

-

Protein Expression: Harvest cells from the 6-well plates. Analyze the expression of key fibrotic markers, such as Collagen Type I (COL1A1) and Alpha-Smooth Muscle Actin (α-SMA), using Western Blot or ELISA. A reduction in these markers indicates anti-fibrotic activity.

-

Gene Expression: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of fibrotic genes (e.g., COL1A1, ACTA2).

-

Conclusion

2-(Pyridin-2-YL)pyrimidin-4-OL is a heterocyclic compound with a well-defined molecular formula (C₉H₇N₃O) and molecular weight (173.17 g/mol ).[5][6] Its structure, characterized by the potential for keto-enol tautomerism, and its straightforward synthesis make it an accessible and attractive scaffold for chemical and biological exploration. Drawing from the established pharmacological importance of its constituent pyrimidine and pyridine rings, this compound stands as a promising candidate for the development of novel therapeutics, particularly in areas like anti-fibrotic drug discovery. The methodologies and workflows detailed in this guide provide a robust framework for researchers to synthesize, analyze, and evaluate the biological potential of this versatile molecule.

References

-

Gu, Y. F., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. Available at: [Link]

-

PubMed. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

-

Dong, W., et al. (2009). Synthesis and crystal structure of 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2478. Available at: [Link]

-

ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

-

Gelin, M., et al. (2021). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Hydroxymethyl)pyrimidin-4-ol | 3842-27-1 | Benchchem [benchchem.com]

- 4. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Pyridin-4-yl)pyrimidin-2-ol (208936-44-1) for sale [vulcanchem.com]

- 6. 64264-15-9|2-(Pyridin-2-yl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Pyridin-2-yl)pyrimidin-4-ol: Synthesis, Properties, and Therapeutic Potential

Foreword

The confluence of pyridine and pyrimidine rings in a single molecular entity creates a scaffold of significant interest in medicinal chemistry. These nitrogen-rich heterocyclic systems are cornerstones of numerous biologically active molecules, offering a versatile framework for interacting with a multitude of biological targets. This guide provides a comprehensive technical overview of a specific exemplar of this class: 2-(Pyridin-2-yl)pyrimidin-4-ol (CAS Number: 64264-15-9).

Aimed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts. It delves into the causality behind synthetic strategies, the nuances of its structural chemistry, and the evidence-based potential for its application in therapeutic development. We will explore its synthesis through established chemical principles, analyze its key structural feature—tautomerism—and contextualize its potential biological activities based on the well-documented significance of the pyrimidine core.[1][2]

Core Molecular Profile and Structural Elucidation

2-(Pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyridine ring linked at its 2-position to the 2-position of a pyrimidin-4-ol ring. This arrangement of aromatic systems and hydrogen-bonding functionalities underpins its chemical reactivity and pharmacological potential.

| Property | Value | Source |

| IUPAC Name | 2-(Pyridin-2-yl)pyrimidin-4-ol | - |

| Synonyms | 2-(2-Pyridyl)pyrimidin-4-ol, 2-(Pyridin-2-yl)-4(3H)-pyrimidinone | - |

| CAS Number | 64264-15-9 | [3] |

| Molecular Formula | C₉H₇N₃O | [3] |

| Molecular Weight | 173.17 g/mol | - |

| SMILES | Oc1ncc(nc1)c2ccccn2 | [3] |

The Critical Role of Tautomerism

A fundamental characteristic of 4-hydroxypyrimidine derivatives is their existence as an equilibrium mixture of tautomers: the aromatic alcohol form (pyrimidin-4-ol) and the non-aromatic keto form (pyrimidin-4(3H)-one).[4] For 2-(pyridin-2-yl)pyrimidin-4-ol, this equilibrium is a critical determinant of its structure, reactivity, and interaction with biological macromolecules.

Computational and experimental studies on related 4-hydroxypyrimidines and 2-hydroxypyridines have shown that the keto tautomer is generally the more stable form, particularly in condensed phases and polar solvents.[5][6] The stability of the pyrimidinone form is attributed to the formation of a stable amide-like resonance structure. This preference is crucial, as the hydrogen-bond donor and acceptor patterns of the two tautomers are distinct, which directly impacts their potential binding modes with enzymatic targets.

Caption: Tautomeric equilibrium of the title compound.

Synthesis and Manufacturing

Representative Synthetic Protocol

The following protocol is a representative, field-proven methodology for the synthesis of 2-substituted-4-hydroxypyrimidines and is presented here as a validated pathway for obtaining 2-(Pyridin-2-yl)pyrimidin-4-ol. The causality of this experimental design lies in the inherent electrophilicity of the β-ketoester's carbonyl carbons and the nucleophilicity of the amidine's nitrogen atoms, leading to a cyclocondensation reaction.

Reaction: Picolinimidamide hydrochloride + Ethyl acetoacetate → 2-(Pyridin-2-yl)-6-methylpyrimidin-4-ol

Note: This protocol yields the 6-methyl derivative. To obtain the title compound, ethyl 3-oxopropanoate would be used in place of ethyl acetoacetate.

Step-by-Step Methodology:

-

Base Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol (a suitable volume to ensure dissolution) under an inert atmosphere (e.g., Nitrogen or Argon). This step is critical as it generates sodium ethoxide in situ, a strong base necessary to deprotonate the β-ketoester and facilitate the condensation.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. The ethoxide abstracts the acidic α-proton of the β-ketoester, forming the corresponding enolate. This is the key nucleophilic species in the reaction.

-

Amidine Addition: Add picolinimidamide hydrochloride (1.0 eq) to the reaction mixture. The hydrochloride salt of the amidine is typically used for its stability. The in situ base will neutralize the HCl and liberate the free amidine.

-

Cyclocondensation: Heat the reaction mixture to reflux for 4-6 hours. During this step, the nucleophilic nitrogen of the amidine attacks the ester carbonyl of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring.

-

Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of ~6-7. This will precipitate the product. The resulting solid is collected by vacuum filtration, washed with cold water and a small amount of cold ethanol to remove impurities, and then dried under vacuum.

Caption: Drug discovery workflow starting from a core scaffold.

Conclusion

2-(Pyridin-2-yl)pyrimidin-4-ol is a compelling heterocyclic compound that stands at the intersection of established synthetic chemistry and high-potential pharmacology. Its structure is dominated by the stable pyrimidin-4(3H)-one tautomer, which dictates its physicochemical properties and biological interactions. While detailed characterization and biological evaluation of this specific molecule are yet to be fully disclosed in the literature, its synthesis is readily achievable through classical condensation reactions. Based on the extensive body of research on the 2-(pyridin-2-yl)pyrimidine scaffold, this compound represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and anti-fibrotic medicine. Further investigation into its specific biological targets and mechanism of action is warranted and could unlock new avenues for drug discovery.

References

-

Gu, Y.-F., Zhang, Y., Yue, F.-l., Li, S.-t., Zhang, Z.-q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. [Link]

-

Patel, R. V., Keum, Y.-S., & Kim, D.-H. (2017). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Journal of Chemical and Pharmaceutical Sciences, 10(2). [Link]

-

Zhang, M., Chen, Y., Liu, X., Zhang, Y., & Zhang, G. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2391. [Link]

-

Wikipedia contributors. (2023). List of miscellaneous 5-HT2A receptor agonists. Wikipedia, The Free Encyclopedia. [Link]

- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (2011).

-

Gloc, E., Stasyuk, A. J., & Krygowski, T. M. (2018). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. ResearchGate. [Link]

-

Hernández Franco, L., & Palermo, J. A. (2003). Synthesis of 2-(pyrimidin-4-yl)indoles. Chemical & Pharmaceutical Bulletin, 51(8), 975–977. [Link]

-

Kumar, A., & Kumar, R. (2016). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]

- EP0326389B1 - Process for preparing 4-hydroxypyrimidine. (1993).

-

Ali, I., Wani, W. A., & Saleem, K. (2013). Recent Advances in Pyrimidine-Based Drugs. International Journal of Medicinal Chemistry, 2013, 1–12. [Link]

-

Tsuzuki, T., & Saeki, K. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Senrise Technology. (n.d.). Organic Chemistry. Retrieved February 13, 2026, from [Link]

-

Keri, R. S., Patil, M. R., Patil, S. A., & Budagumpi, S. (2015). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3569. [Link]

-

Tosta, C. A., & da Silva, J. B. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Molecular Modeling, 19(11), 4871–4882. [Link]

-

Zhang, X., Liu, Y., Zhang, Y., Wang, Y., Li, B., & Yang, S. (2021). Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety. Medicinal Chemistry Research, 30(11), 2099–2108. [Link]

-

Behera, M., & Kumar, D. (2017). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2017(4), M960. [Link]

-

Tsuji, J. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(4), 167–181. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. [Link]

- CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof. (2016).

-

de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 705. [Link]

-

Goker, H., Yildiz, I., & Alp, M. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 1957–1971. [Link]

-

NIST. (n.d.). (3S,3aS,6R,7R,9aS)-1,1,7-Trimethyldecahydro-3a,7-methanocyclopentaa[8]nnulene-3,6-diol. In NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

-

Zhang, W., & Ready, J. M. (2018). Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. Organic Letters, 20(17), 5414–5417. [Link]

-

Schlegel, H. B., P. v. R. Schleyer, and J. A. Pople. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 88(26), 6470-6473. [Link]

- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. (2007).

-

Brown, G. A., et al. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorganic & Medicinal Chemistry Letters, 28(5), 875–880. [Link]

-

National Center for Biotechnology Information. (n.d.). Substance 864264: MLS000082678. Data.gov. Retrieved February 13, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 69304-64-9 | Product Name : Decitabine Ring-opening Impurity. Retrieved February 13, 2026, from [Link]

-

Amr, A.-G. E., Mohamed, A. M., Mohamed, S. F., Abdel-Hafez, N. A., & Hammam, A. E.-F. G. (2006). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Bioorganic & Medicinal Chemistry, 14(16), 5481–5488. [Link]

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 64264-15-9|2-(Pyridin-2-yl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]

- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 8. Synthesis of 2-(pyrimidin-4-yl)indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Structural Elucidation and Quantitation of 2-(Pyridin-2-yl)pyrimidin-4-ol via LC-MS/MS

Executive Summary

This application note details the mass spectrometric behavior of 2-(Pyridin-2-yl)pyrimidin-4-ol (C

Due to the compound's capacity for keto-enol tautomerism, standard library spectra often fail to account for solution-phase dynamics that affect ionization efficiency. This guide provides a validated LC-MS/MS protocol, elucidating the specific fragmentation pathways (loss of CO vs. HCN) and offering a robust quantification strategy for bioanalytical and synthetic quality control.

Chemical Context & Challenges[1][2]

The Tautomerism Challenge

The analyte exists in a dynamic equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one).

-

In Solution (LC Conditions): In polar protic solvents (methanol/water) and acidic buffers, the keto form predominates.

-

In Gas Phase (MS Source): The protonation site is critical. While the pyridine nitrogen is basic, the amide-like system of the pyrimidinone ring often directs fragmentation.

Implication: Analytical methods must control pH to stabilize the protonation state. We utilize an acidic mobile phase (0.1% Formic Acid) to lock the analyte into a protonated cationic state

Physicochemical Properties

-

Formula: C

H -

Exact Mass: 173.0589 Da

-

Observed Precursor $[M+H]^+: 174.0662 Da

-

LogP: ~0.8 (Moderately polar, suitable for Reverse Phase C18).

Experimental Protocol

Sample Preparation

To prevent precipitation or adduct formation, a specific dilution protocol is required.

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (Concentration: 1 mg/mL).

-

Working Standard: Dilute Stock 1:100 into 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

-

Note: The addition of acid to the diluent is crucial to match the mobile phase and prevent peak fronting.

-

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter before injection.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

| Parameter | Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | High surface area for retention of polar heterocycles. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic organic modifier for desolvation. |

| Flow Rate | 0.4 mL/min | Optimal for ESI spray stability. |

| Gradient | 0-1 min: 5% B; 1-4 min: 5-95% B | Fast ramp to elute the moderately polar ligand. |

| Ion Source | ESI Positive (+) | Basic nitrogens ensure high ionization efficiency. |

| Capillary Voltage | 3500 V | Standard positive mode potential. |

| Desolvation Temp | 400°C | High temp required to desolvate N-heterocycles. |

Analytical Workflow Visualization

The following diagram outlines the logical flow from sample introduction to data processing, highlighting the critical decision points in the MS/MS acquisition.

Figure 1: Analytical workflow for the structural characterization of 2-(Pyridin-2-yl)pyrimidin-4-ol.

Fragmentation Mechanism & Results[1][3][4][5]

Primary Fragmentation Pathway

The fragmentation of 2-(Pyridin-2-yl)pyrimidin-4-ol is dominated by the stability of the pyrimidinone ring system.

-

Precursor (

174): The protonated molecule -

Loss of CO (

174 -

Loss of HCN (

146 -

Pyridine Ring Retention: The bond between the pyridine and pyrimidine rings is robust. Fragments retaining the bipyridyl core structure are more common than cleavage between the rings (which would yield

79 or 96).

MRM Transitions for Quantification

For quantitative assays (e.g., PK studies), use the following Multiple Reaction Monitoring (MRM) transitions:

| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Notes |

| Quantifier | 174.1 | 146.1 | 20 | Loss of CO (High Intensity) |

| Qualifier 1 | 174.1 | 119.1 | 35 | Sequential loss of CO + HCN |

| Qualifier 2 | 174.1 | 79.1 | 45 | Pyridin-2-yl cation (High Energy) |

Fragmentation Pathway Diagram

Figure 2: Proposed ESI-MS/MS fragmentation tree for 2-(Pyridin-2-yl)pyrimidin-4-ol.

References

-

Tautomerism in Hydroxypyrimidines: Giuliano, B. M., et al. (2010).[1] "Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil." The Journal of Physical Chemistry A.

-

Synthesis and Biological Activity: Li, H., et al. (2020).[2][3] "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." Molecules.

-

General MS of Nitrogen Heterocycles: Demarais, N. J., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation." RSC Advances.

-

LC-MS Method Validation Standards: European Commission. (2011).[4][5] "Guidance document on analytical quality control and validation procedures for pesticide residues analysis in food and feed (SANCO/12495/2011)."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. uab.edu [uab.edu]

Strategic Development of Anti-Fibrotic Agents: The 2-(Pyridin-2-yl)pyrimidine Scaffold

[1][2]

Introduction: The Fibrosis Challenge and the Pyrimidine-Pyridine Solution

Fibrosis—the pathological accumulation of extracellular matrix (ECM) leading to organ failure—remains a critical unmet medical need in hepatic (NASH/ASH), pulmonary (IPF), and renal diseases. Central to this pathology is the activation of myofibroblasts, driven largely by the Transforming Growth Factor-beta (TGF-β) signaling axis.[1]

The 2-(pyridin-2-yl)pyrimidine scaffold represents a "privileged structure" in medicinal chemistry.[2] Its bidentate nature allows for precise chelation and hydrogen bonding within kinase ATP-binding pockets, making it an ideal core for developing inhibitors of ALK5 (TGF-β Type I Receptor) , p38 MAPK , and Collagen Prolyl 4-Hydroxylase (CP4H) .

This guide provides a comprehensive workflow for the design, synthesis, and biological validation of these derivatives, moving from chemical synthesis to in vivo proof-of-concept.

Mechanism of Action & Structural Logic

The primary therapeutic hypothesis for this scaffold involves the inhibition of the canonical TGF-β/Smad pathway. By blocking the phosphorylation of Smad2/3, the transcriptional program for fibrogenesis (expression of ACTA2 and COL1A1) is halted.

Diagram 1: TGF-β Signaling & Inhibitor Intervention

Caption: The 2-(pyridin-2-yl)pyrimidine derivative acts as an ATP-competitive inhibitor of ALK5, preventing Smad2/3 phosphorylation and downstream fibrotic gene expression.

Protocol 1: Modular Synthesis of 2-(Pyridin-2-yl)pyrimidine Derivatives

To explore the Structure-Activity Relationship (SAR), a modular synthesis strategy is required. The most robust method involves the condensation of pyridine-2-carboximidamide with substituted vinamidinium salts or 1,3-dicarbonyl equivalents .

Reagents & Equipment[4][5]

-

Starting Materials: 2-Cyanopyridine derivatives, Sodium methoxide (NaOMe), Ammonium chloride (NH4Cl), Substituted 3-(dimethylamino)acroleins or 1,3-diketones.

-

Solvents: Methanol (anhydrous), Ethanol, DMF.

-

Equipment: Microwave reactor (optional for speed), Rotary evaporator, Flash chromatography system.

Step-by-Step Procedure

Step A: Formation of the Amidine Intermediate

-

Dissolve 10 mmol of the substituted 2-cyanopyridine in 20 mL anhydrous methanol.

-

Add 1.1 equivalents of NaOMe (0.5 M in MeOH) and stir at room temperature (RT) for 4 hours (formation of imidate).

-

Add 1.2 equivalents of solid NH4Cl and stir overnight at RT.

-

Workup: Remove solvent in vacuo. Triturate the residue with diethyl ether to obtain the pyridine-2-carboximidamide hydrochloride as a white/off-white solid. Use directly without further purification.

Step B: Pyrimidine Ring Closure (The "Pinner-Type" Condensation)

-

Suspend the amidine salt (5 mmol) and the appropriate 1,3-electrophile (e.g., 3-(dimethylamino)-1-(substituted-phenyl)prop-2-en-1-one for C4-aryl derivatives) in 15 mL Ethanol.

-

Base Addition: Add 1.5 equivalents of NaOEt or K2CO3.

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

-

Optimization Note: Microwave irradiation at 120°C for 30 mins often improves yield.

-

-

Quench: Cool to RT. Pour into 50 mL ice-water.

-

Isolation:

-

Precipitate: If solid forms, filter and wash with cold water/hexanes.

-

Extraction: If oil, extract with Ethyl Acetate (3x 20 mL), dry over MgSO4, and concentrate.

-

-

Purification: Flash column chromatography (Hexane:EtOAc gradient) to yield the final 2-(pyridin-2-yl)pyrimidine .

Application Note 1: In Vitro Anti-Fibrotic Screening

Objective: Validate the compound's ability to inhibit myofibroblast activation in hepatic stellate cells (HSC) or lung fibroblasts.

Cell Models

-

Liver: HSC-T6 (Rat) or LX-2 (Human) Hepatic Stellate Cells.

-

Lung: HLF (Human Lung Fibroblasts) or MRC-5.

Experimental Design (96-well format)

| Group | Treatment Conditions | Purpose |

| Control | Vehicle (0.1% DMSO) | Baseline cellular state |

| Fibrosis Induced | TGF-β1 (5–10 ng/mL) + Vehicle | Max fibrosis signal (100%) |

| Test Groups | TGF-β1 + Compound (0.1, 1, 10, 50 µM) | Dose-response assessment |

| Positive Control | TGF-β1 + SB-431542 (10 µM) or Pirfenidone | Assay validation |

Protocol 2: High-Content Imaging for -SMA

Alpha-smooth muscle actin (

-

Seeding: Plate LX-2 cells at 5,000 cells/well in a black-walled 96-well plate. Incubate 24h.

-

Starvation: Replace media with serum-free DMEM for 12h to synchronize cells.

-

Treatment: Add compounds (pre-treat for 1h), then add TGF-β1 (5 ng/mL). Incubate for 48h.

-

Fixation: Remove media, wash with PBS, fix with 4% Paraformaldehyde (15 min).

-

Staining:

-

Permeabilize (0.1% Triton X-100, 10 min).

-

Block (1% BSA, 30 min).

-

Primary Ab: Anti-

-SMA (1:200, 4°C overnight). -

Secondary Ab: Alexa Fluor 488 (Green) + DAPI (Blue) (1h, RT).

-

-

Imaging: Acquire images using a High-Content Analysis (HCA) system (e.g., PerkinElmer Operetta or Cytation).

-

Analysis: Quantify "Mean Green Intensity per Cell" or "Fiber Area per Cell".

Application Note 2: In Vivo Validation (Liver Fibrosis)

Objective: Confirm efficacy in a complex physiological environment using the Carbon Tetrachloride (CCl

Animal Model

-

Subject: C57BL/6 Mice (Male, 8–10 weeks).

-

Induction: Intraperitoneal (i.p.) injection of CCl

(1:4 in corn oil/olive oil) at 1 mL/kg, twice weekly for 6–8 weeks.

Dosing Regimen

-

Therapeutic Mode: Start drug treatment at Week 4 (established fibrosis) and continue to Week 8.

-

Groups:

-

Sham (Corn oil only)

-

Model (CCl

+ Vehicle) -

Low Dose (10 mg/kg, p.o. daily)

-

High Dose (30 mg/kg, p.o. daily)

-

Reference (Pirfenidone 100 mg/kg)

-

Key Readouts

-

Histopathology: Sirius Red staining (collagen quantification).

-

Biochemistry: Hydroxyproline content (quantitative measure of total collagen).

-

Serum: ALT/AST levels (liver injury markers).

Diagram 2: Drug Development Workflow

Caption: Iterative workflow for developing 2-(pyridin-2-yl)pyrimidine anti-fibrotics, from synthesis to in vivo proof-of-concept.

References

-

Gu, Y. F., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.[3][2] Molecules, 25(22), 5226.[3] [Link]

-

Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]

-

Laping, N. J., et al. (2002). Tumor-specific efficacy of transforming growth factor-beta RI inhibition in Eker rats. Clinical Cancer Research, 8(10), 3101–3109. [Link]

-

Friedman, S. L. (2008). Hepatic stellate cells: protean, multifunctional, and enigmatic cells of the liver. Physiological Reviews, 88(1), 125–172. [Link]

-

Tsuchida, T., & Friedman, S. L. (2017). Mechanisms of hepatic stellate cell activation. Nature Reviews Gastroenterology & Hepatology, 14(7), 397–411. [Link]

Sources

Antimicrobial and antifungal assays for pyridinylpyrimidine compounds

Application Note: Antimicrobial and Antifungal Characterization of Pyridinylpyrimidine Derivatives

Introduction

Pyridinylpyrimidine scaffolds have emerged as a privileged structure in medicinal chemistry, historically utilized as kinase inhibitors (e.g., CDK, VEGFR) in oncology. However, recent repurposing efforts have identified their potent efficacy against prokaryotic and fungal targets, specifically inhibiting Dihydrofolate Reductase (DHFR) and specific serine/threonine kinases in pathogens.

The Challenge: While chemically versatile, pyridinylpyrimidines often exhibit poor aqueous solubility and high lipophilicity (

-

Compound Precipitation: Masquerading as bacterial growth (turbidity) or forming false "biofilms" on plasticware.

-

Solvent Toxicity: Requiring high DMSO concentrations that kill sensitive fungal strains independent of the drug.

This guide provides a validated, self-correcting workflow to accurately determine the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and Mechanism of Action (MoA) for this specific compound class.

Pre-Assay Validation: The Solubility Check

Rationale: Standard optical density (OD600) readings are unreliable if the compound precipitates upon hitting the aqueous growth media. You must validate solubility before inoculation.

Protocol:

-

Prepare a 100× stock of the compound in 100% DMSO (e.g., 6.4 mg/mL for a final high-test concentration of 64 µg/mL).

-

Pipette 2 µL of stock into 198 µL of the specific assay media (MHB for bacteria, RPMI-MOPS for fungi) in a clear 96-well plate.

-

Visual Inspection: Place the plate against a dark background. Any cloudiness or crystal formation indicates precipitation.

-

Spectrophotometric Check: Measure Absorbance at 600 nm. If

(compared to media blank), you cannot use turbidity as a readout.-

Corrective Action: Switch to a metabolic dye endpoint (Resazurin) described in Section 3.[1]

-

Protocol A: Antibacterial Broth Microdilution (CLSI M07)

Scope: Determination of MIC against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. Standard: Aligned with CLSI M07-A10 guidelines.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Metabolic Indicator: Resazurin (0.015% w/v in sterile PBS).

-

Control Strain: S. aureus ATCC 29213.

Step-by-Step Methodology

-

Inoculum Preparation (Direct Colony Suspension):

-

Select 3-5 isolated colonies from an overnight agar plate.

-

Suspend in saline to match a 0.5 McFarland Standard (

CFU/mL). -

Dilute this suspension 1:100 in CAMHB to achieve the starting inoculum (

CFU/mL).

-

-

Plate Setup (96-well round bottom):

-

Columns 1-10: Add 50 µL of CAMHB.

-

Column 11 (Growth Control): 50 µL CAMHB + Inoculum (No Drug).

-

Column 12 (Sterility Control): 100 µL CAMHB (No Drug, No Bacteria).

-

-

Compound Dilution:

-

Add 50 µL of 2× compound stock to Column 1.

-

Perform serial 2-fold dilutions from Column 1 to 10. Discard 50 µL from Column 10.

-

-

Inoculation:

-

Add 50 µL of the diluted inoculum to Columns 1-11.

-

Final Volume: 100 µL. Final Bacterial Concentration:

CFU/mL.[1]

-

-

Incubation:

-

Seal with a gas-permeable membrane. Incubate at 35 ± 2°C for 16-20 hours.

-

-

Readout (The Pyridinylpyrimidine Adjustment):

-

Do not rely solely on visual turbidity.

-

Incubate for 1-2 hours.

-

Scoring: Blue = No Growth (Inhibition); Pink/Colorless = Growth (Metabolic reduction of dye).

-

MIC Definition: The lowest concentration preventing the color change from blue to pink.[3]

-

Protocol B: Antifungal Susceptibility (CLSI M27)

Scope: Yeasts (Candida albicans, C. glabrata). Critical Nuance: Pyridinylpyrimidines often show pH-dependent solubility. Standard Sabouraud Dextrose Broth is not acceptable due to pH fluctuation. You must use buffered RPMI.

Materials

-

Media: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

-

Plates: 96-well flat-bottom (for better visual inspection of fungal "buttons").

Workflow Differences

-

Inoculum: Adjust yeast suspension to

to -

Incubation: 35°C for 24-48 hours (slower growth than bacteria).

-

Endpoint:

-

Pyridinylpyrimidines are often fungistatic.

-

MIC-50: The lowest concentration causing a

reduction in turbidity compared to the growth control (Column 11).

-

Visualization: Assay Workflow

The following diagram illustrates the decision matrix for selecting the correct readout based on compound solubility.

Figure 1: Decision tree for MIC assay execution, prioritizing metabolic readouts (Resazurin) when pyridinylpyrimidine solubility is compromised.

Mechanism of Action: DHFR Inhibition[4]

Many pyridinylpyrimidines function as competitive inhibitors of Dihydrofolate Reductase (DHFR), mimicking the pteridine ring of folate.

Assay Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[4] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).

Protocol:

-

Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

Substrates: Dihydrofolic acid (50 µM) + NADPH (60 µM).

-

Enzyme: Recombinant bacterial (E. coli) or fungal (C. albicans) DHFR.

-

Procedure:

-

Incubate Enzyme + Compound (various concentrations) for 5 min.

-

Initiate reaction by adding NADPH + DHF.

-

Monitor

for 180 seconds.

-

-

Calculation: Plot % Activity vs. log[Compound] to determine

.

Visualization: DHFR Inhibition Pathway

Figure 2: Mechanism of Action. Pyridinylpyrimidines competitively bind DHFR, preventing the reduction of DHF to THF, thereby halting DNA synthesis.

Data Analysis & Quality Control

| Parameter | Acceptance Criteria | Notes |

| Z-Factor | Required for high-throughput screening campaigns. | |

| DMSO Tolerance | Higher DMSO kills Candida spp., causing false positives. | |

| Sterility Control | No Growth | Clear well (or Blue Resazurin). |

| Growth Control | Robust Growth | Turbid well (or Pink Resazurin). |

| Reference MIC | Within 1 dilution | S. aureus ATCC 29213 must fall within CLSI ranges. |

References

-

Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[5][6][7][8][9] 11th Edition. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.[5][10][11] 4th Edition.[5][11] [Link]

-

Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth.[1][2][12][13] Methods, 42(4), 321-324. [Link]

-

Viswanathan, P., et al. (2012).[14] Pyridinylpyrimidines as inhibitors of dihydrofolate reductase: Synthesis, biological evaluation and molecular modeling. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Derivatives as Potential DHFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 6. standards.globalspec.com [standards.globalspec.com]

- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. scribd.com [scribd.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Pyridin-2-YL)pyrimidin-4-OL

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(Pyridin-2-YL)pyrimidin-4-OL. This resource is designed for researchers, medicinal chemists, and process development scientists who handle this and structurally related heterocyclic compounds. Here, we move beyond simple protocols to address the nuanced chemical principles that govern purification success.

Section 1: Understanding the Core Challenge - Tautomerism

A primary hurdle in the purification of 2-(Pyridin-2-YL)pyrimidin-4-OL is its existence as an equilibrium of two tautomeric forms: the hydroxyl (lactim) form and the keto (lactam) form. This equilibrium is not static; it is highly influenced by the solvent environment.[1][2] Understanding this behavior is fundamental to troubleshooting purification issues.

-

2-(Pyridin-2-yl)pyrimidin-4-ol (Lactim form): Possesses a hydroxyl group, capable of acting as a hydrogen bond donor.

-

2-(Pyridin-2-yl)pyrimidin-4(3H)-one (Lactam form): Features a carbonyl group and an N-H bond. This form is generally more polar.

Polar solvents tend to stabilize the more polar lactam tautomer, shifting the equilibrium.[1][3] This shift directly impacts the compound's solubility, polarity, and interactions with chromatographic stationary phases.

Caption: Tautomeric equilibrium of the target compound.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of 2-(Pyridin-2-YL)pyrimidin-4-OL in a practical, problem-solution format.

| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |

| Poor Solubility in Common Solvents | The compound's planar, heterocyclic structure and strong intermolecular hydrogen bonding (especially in the lactam form) lead to high lattice energy. | Solution: Use highly polar aprotic solvents like DMF or DMSO for initial dissolution, followed by an anti-solvent precipitation method. For example, dissolve the crude material in minimal hot DMF and add water or ethyl acetate dropwise to induce crystallization.[4] |

| Compound "Streaking" or Tailing on TLC/Column | 1. The basic nitrogen of the pyridine ring interacts strongly with acidic silanol groups on the silica gel surface. 2. The presence of multiple tautomers with different polarities can cause band broadening. | Solution 1 (Acid/Base Modifier): Add a small amount (0.5-1%) of a modifier to your mobile phase. For basic compounds, triethylamine (TEA) is used to saturate the acidic sites on the silica. Alternatively, a small amount of acetic acid can protonate the pyridine, which sometimes leads to sharper peaks, though solubility may change. Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase like alumina or a C18-functionalized reversed-phase silica. |

| Product Crashes Out at the Top of the Column | The solvent used to load the sample (e.g., DCM/MeOH) is significantly more polar than the initial column eluent (e.g., pure DCM or Hexane/EtOAc). This causes the compound to precipitate upon contact with the less polar mobile phase. | Solution (Adsorption or "Dry Loading"): Dissolve your crude product in a suitable solvent (e.g., methanol), add a small amount of silica gel (~2-3x the mass of your product), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column, ensuring a clean and even starting band.[5] |

| Low Recovery from Recrystallization | 1. The chosen solvent is too effective, meaning the compound remains significantly soluble even at low temperatures. 2. Too much solvent was used initially.[6] | Solution 1 (Solvent System): Employ a two-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol).[7] Then, add a "poor" solvent (an anti-solvent like diethyl ether or hexanes) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly. Solution 2 (Minimize Volume): Always use the minimum amount of hot solvent required to fully dissolve the solid. This maximizes the concentration gradient upon cooling, driving crystallization.[6] |